(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid
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Description
Molecular Structure Analysis
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Scientific Research Applications
Synthesis of β-Peptides
The preparation of new N-Fmoc-protected β2-homoamino acids, utilizing a key step involving diastereoselective amidomethylation, showcases the application of Fmoc-amino acids in the solid-phase synthesis of β-peptides. This method is noted for its suitability for large-scale preparation, indicating the compound's vital role in peptide synthesis and design (Šebesta & Seebach, 2003).
Development of Unnatural Amino Acids
The synthesis of differentially protected azatryptophan derivatives, employing a Negishi coupling, highlights the compound's utility in the development of unnatural amino acids for peptide-based drug discovery. The study emphasizes the ease of removing protecting groups, showcasing the compound's versatility in synthetic chemistry (Nimje et al., 2020).
Photophysics and Bioimaging Applications
Research into the linear and nonlinear photophysics of a water-soluble fluorene derivative, along with its application in two-photon fluorescence microscopy for integrin imaging, illustrates the compound's potential in bioimaging and photophysical studies. This application is significant for medical diagnostics and research, highlighting its role in enhancing imaging techniques (Morales et al., 2010).
Self-Assembly and Material Science
The study of self-assembled structures formed by Fmoc modified aliphatic amino acids under various conditions reveals the compound's utility in material science. The ability to form diverse morphologies such as flower-like and tube-like structures demonstrates its importance in designing novel materials with potential applications in nanotechnology and material design (Gour et al., 2021).
properties
IUPAC Name |
(2R)-3-(2,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2NO4/c25-15-10-9-14(21(26)12-15)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29)/t22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIMVGROPOKRNA-JOCHJYFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)Cl)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=C(C=C4)Cl)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid | |
CAS RN |
352351-61-2 |
Source
|
Record name | 352351-61-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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